molecular formula C17H11ClO5 B5634679 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate

Cat. No.: B5634679
M. Wt: 330.7 g/mol
InChI Key: WKIHDZJCOJECHE-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate is a synthetic heterocyclic compound featuring a fused cyclopenta[c]chromen core substituted with a chloro group at position 8, a ketone at position 4, and a furan-2-carboxylate ester at position 5. Its structure combines chromen (benzopyran) and cyclopentane moieties, creating a rigid, planar scaffold that enhances binding affinity to biological targets. The furan-2-carboxylate group contributes to its electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly as a Factor XIa inhibitor .

Properties

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-12-7-11-9-3-1-4-10(9)16(19)22-14(11)8-15(12)23-17(20)13-5-2-6-21-13/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIHDZJCOJECHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by chlorination and subsequent functionalization with the furan carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorinated position on the chromenone core is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated position.

Scientific Research Applications

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Substituent at Position 7 Molecular Formula Key Features
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate Furan-2-carboxylate C₁₇H₁₁ClO₅ Base compound; potent Factor XIa inhibition potential
Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate Methyl ester + methylene-linked furan-2-carboxylate C₂₀H₁₅ClO₇ Extended linker may enhance solubility but reduce target affinity
Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate Ethyl phenylacetate C₂₂H₁₉ClO₅ Bulky phenyl group introduces steric hindrance; unconfirmed activity
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(tert-butoxycarbonyl)amino]acetate tert-Butoxycarbonyl (Boc)-protected glycinate C₂₀H₂₁ClN₂O₆ Boc group improves stability; used in prodrug strategies

Key Observations:

  • Substituent Bulk and Activity : The base compound’s furan-2-carboxylate group balances electronic effects (via the carboxylate) and minimal steric bulk, optimizing interactions with Factor XIa’s active site . In contrast, the ethyl phenylacetate derivative (C₂₂H₁₉ClO₅) introduces a sterically demanding phenyl group, which may hinder binding .
  • Prodrug Potential: Boc-protected derivatives (e.g., C₂₀H₂₁ClN₂O₆) demonstrate how protective groups enhance metabolic stability, enabling targeted delivery .

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